Cas no 1296950-68-9 (8-Bromo-6-methylquinoline-3-carboxylic acid)

8-Bromo-6-methylquinoline-3-carboxylic acid is a brominated quinoline derivative with a carboxylic acid functional group at the 3-position and a methyl substituent at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active quinoline-based compounds. Its bromine moiety offers a reactive site for further functionalization via cross-coupling reactions, while the carboxylic acid group enables derivatization into esters, amides, or other derivatives. The methyl group enhances steric and electronic properties, influencing reactivity and selectivity in synthetic applications. This compound is valuable in medicinal chemistry and materials science due to its structural features and potential for tailored modifications.
8-Bromo-6-methylquinoline-3-carboxylic acid structure
1296950-68-9 structure
Product Name:8-Bromo-6-methylquinoline-3-carboxylic acid
CAS No:1296950-68-9
MF:C11H8BrNO2
MW:266.090722084045
MDL:MFCD18909557
CID:3168068
PubChem ID:73952325
Update Time:2025-05-20

8-Bromo-6-methylquinoline-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 8-Bromo-6-methylquinoline-3-carboxylic acid
    • MFCD18909557
    • DB-429208
    • 8-bromo-6-methyl-3-Quinolinecarboxylic acid
    • 1296950-68-9
    • MDL: MFCD18909557
    • Inchi: 1S/C11H8BrNO2/c1-6-2-7-4-8(11(14)15)5-13-10(7)9(12)3-6/h2-5H,1H3,(H,14,15)
    • InChI Key: DZBCQPBAPWTCCE-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=CC2=CC(C(=O)O)=CN=C21

Computed Properties

  • Exact Mass: 264.97384Da
  • Monoisotopic Mass: 264.97384Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 50.2Ų

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8-Bromo-6-methylquinoline-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1296950-68-9)8-Bromo-6-methylquinoline-3-carboxylic acid
Order Number:A1122330
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:29
Price ($):284.0/759.0
Email:sales@amadischem.com

Additional information on 8-Bromo-6-methylquinoline-3-carboxylic acid

8-Bromo-6-methylquinoline-3-carboxylic Acid: A Versatile Building Block in Organic Synthesis

8-Bromo-6-methylquinoline-3-carboxylic acid (CAS No. 1296950-68-9) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical research and material science. This quinoline derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel drug candidates. With its unique bromine substitution pattern and carboxylic acid functionality, this compound offers exceptional versatility for further chemical modifications.

The growing interest in 8-bromo-6-methylquinoline-3-carboxylate derivatives stems from their potential applications in medicinal chemistry. Researchers are particularly focused on exploring its role in creating small molecule inhibitors targeting various disease pathways. Recent studies have shown that modifications of this core structure can yield compounds with interesting pharmacological properties, making it a hot topic in drug discovery circles.

From a chemical perspective, 8-Bromo-6-methylquinoline-3-carboxylic acid exhibits several noteworthy characteristics. The presence of both electron-withdrawing bromo group and electron-donating methyl group creates an interesting electronic environment that influences its reactivity. The carboxylic acid moiety at position 3 provides an excellent handle for further derivatization through amide formation or esterification reactions, which is why it's frequently searched as "quinoline-3-carboxylic acid building block" in scientific databases.

In the context of current research trends, this compound aligns perfectly with the growing demand for heterocyclic scaffolds in drug development. The pharmaceutical industry's shift toward targeted therapies and precision medicine has increased the value of such specialized intermediates. Scientists are particularly interested in how 8-bromo-6-methylquinoline derivatives might contribute to the development of new kinase inhibitors or GPCR modulators, which are among the most sought-after therapeutic targets today.

The synthesis and application of 8-Bromo-6-methylquinoline-3-carboxylic acid also intersects with several cutting-edge technologies in chemistry. Recent advances in flow chemistry and continuous processing have made the production of such compounds more efficient and scalable. Moreover, its potential use in metal-organic frameworks (MOFs) and organic electronic materials has opened new avenues for research in material science applications.

Quality control and analytical characterization of 8-Bromo-6-methylquinoline-3-carboxylic acid typically involve advanced techniques such as HPLC analysis, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications, addressing common search queries like "how to analyze quinoline carboxylic acid purity" or "characterization methods for brominated quinolines".

From a commercial perspective, the market for functionalized quinoline derivatives like this compound has been steadily growing. Pharmaceutical companies and contract research organizations frequently search for reliable suppliers of high-purity quinoline intermediates, making this compound an important product in the fine chemicals sector. The development of more sustainable synthetic routes for 8-Bromo-6-methylquinoline-3-carboxylic acid production is also a current focus area, responding to the industry's push toward green chemistry principles.

In conclusion, 8-Bromo-6-methylquinoline-3-carboxylic acid (CAS 1296950-68-9) represents an important tool in modern chemical research. Its unique structural features and versatile reactivity make it valuable for both pharmaceutical development and advanced materials science. As research continues to uncover new applications for brominated quinoline carboxylic acids, this compound is likely to maintain its position as a key building block in organic synthesis and drug discovery efforts worldwide.

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Amadis Chemical Company Limited
(CAS:1296950-68-9)8-Bromo-6-methylquinoline-3-carboxylic acid
A1122330
Purity:99%/99%
Quantity:1g/5g
Price ($):284.0/759.0
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